5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The nitro group at the 5-position of the pyrazole ring imparts unique chemical and biological properties to the compound. Pyrazolopyridines have attracted significant interest in medicinal chemistry due to their potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can present two possible tautomeric forms: the 1h- and 2h-isomers . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Biochemical Pathways
It is known that once trks are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
It is known that the continuous activation of the intracellular kinase domain of trk proteins can lead to cancers .
Action Environment
It is known that the synthesis of pyrazolo[3,4-b]pyridine derivatives can be influenced by various conditions .
Biochemical Analysis
Biochemical Properties
5-nitro-1H-pyrazolo[3,4-b]pyridine plays a pivotal role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. This compound derivatives have shown inhibitory activity against TRKA, a subtype of TRKs, with significant selectivity . This interaction is crucial as it can potentially lead to the development of therapeutic agents for cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . These effects are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with TRKA involves binding to the kinase domain, resulting in the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are critical for cell proliferation, differentiation, and survival, and their inhibition can lead to reduced cancer cell growth.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for understanding its long-term effects on cellular function. Studies have shown that certain derivatives of this compound possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . This stability is crucial for maintaining its biological activity over time and ensuring consistent experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of the compound can lead to increased cytotoxicity and adverse effects. For example, certain derivatives have shown potent anticancer effects in vitro and in vivo, with significant activity against resistant TRK mutants . It is essential to determine the optimal dosage to balance efficacy and toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism can affect its bioavailability and therapeutic potential. For instance, its interaction with cytochrome P450 enzymes can lead to metabolic activation or deactivation, impacting its overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within target tissues, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitro-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Another approach involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent nitration
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring. Common nucleophiles include amines and thiols.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-amino-1H-pyrazolo[3,4-b]pyridine.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
1H-pyrazolo[3,4-b]pyridine: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
5-amino-1H-pyrazolo[3,4-b]pyridine: The amino group at the 5-position can lead to different interactions with biological targets and may have distinct pharmacological properties.
1H-pyrazolo[3,4-c]pyridine: A different isomer with the pyrazole ring fused at a different position on the pyridine ring, leading to variations in chemical and biological behavior.
The presence of the nitro group in this compound imparts unique properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-nitro-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQRSOJODHPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493459 | |
Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63572-73-6 | |
Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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